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molecular formula C12H10N2O3 B8363920 3-(4-Methylpyridin-2-yloxy)-nitrobenzene

3-(4-Methylpyridin-2-yloxy)-nitrobenzene

Cat. No. B8363920
M. Wt: 230.22 g/mol
InChI Key: LQJAEWNUBJSVLK-UHFFFAOYSA-N
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Patent
US06521643B1

Procedure details

A suspension of 3-(4-methylpyridin-2-yloxy)nitrobenzene (0.5 g) in ethanol (5 ml) was hydrogenated over palladium on carbon (10% w/w, 50% wet, 100 mg) under a hydrogen atmosphere for 4 hours. The catalyst was filtered off, and the filtrate was evaporated under reduced pressure to give 3-(4-methylpyridin-2-yloxy)aniline (429 mg).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([O:8][C:9]2[CH:10]=[C:11]([N+:15]([O-])=O)[CH:12]=[CH:13][CH:14]=2)[CH:3]=1>C(O)C.[Pd]>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([O:8][C:9]2[CH:10]=[C:11]([CH:12]=[CH:13][CH:14]=2)[NH2:15])[CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=CC(=NC=C1)OC=1C=C(C=CC1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC=C1)OC=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 429 mg
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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